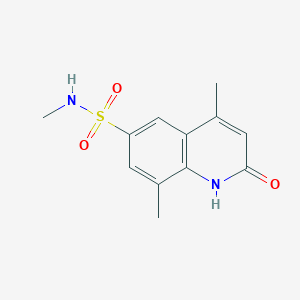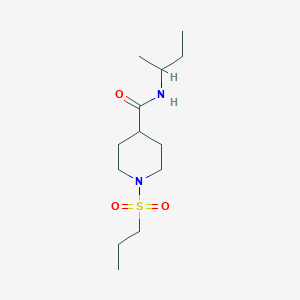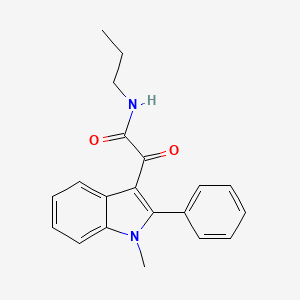![molecular formula C20H23FN2O3 B4425761 1-(4-fluorophenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4425761.png)
1-(4-fluorophenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine
Overview
Description
1-(4-fluorophenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as FPPP and belongs to the class of piperazine derivatives. FPPP has been extensively studied for its role in various biological processes and its potential use in drug development.
Mechanism of Action
The exact mechanism of action of FPPP is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine and serotonin. FPPP has also been found to interact with various receptors in the brain, including the 5-HT1A receptor.
Biochemical and Physiological Effects:
FPPP has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and inhibit tumor growth. FPPP has also been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of FPPP is its wide range of biological activities, which makes it a promising candidate for drug development. However, one of the limitations of FPPP is its potential toxicity, which needs to be carefully evaluated before it can be used in humans.
Future Directions
There are several future directions for research on FPPP. One area of research is the development of new drugs based on FPPP. Another area of research is the study of the exact mechanism of action of FPPP. Further research is also needed to evaluate the potential toxicity of FPPP and its safety for use in humans.
In conclusion, FPPP is a promising compound with potential therapeutic properties. It has been extensively studied for its role in various biological processes and its potential use in drug development. Further research is needed to fully understand the mechanism of action of FPPP and to evaluate its safety for use in humans.
Scientific Research Applications
FPPP has been studied extensively for its potential therapeutic properties. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor activities. FPPP has also been studied for its role in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-15(26-19-6-4-3-5-18(19)25-2)20(24)23-13-11-22(12-14-23)17-9-7-16(21)8-10-17/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURWPMMKSXAXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-4-methylpiperidine](/img/structure/B4425678.png)
![4-[(2,1,3-benzothiadiazol-5-ylmethyl)thio]quinazoline](/img/structure/B4425683.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4425690.png)

![(5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol](/img/structure/B4425708.png)

![{5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol](/img/structure/B4425744.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4425745.png)
![5-[(2,4,5-trimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4425747.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide](/img/structure/B4425766.png)

![1-[7-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4425775.png)
![N-(4-{[4-(1-adamantyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4425783.png)